

Spectroscopic Profile of Marmesinin: A Technical Guide for Researchers

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An In-depth Analysis of the NMR, IR, and MS Data of a Prominent Furanocoumarin

Marmesinin, a naturally occurring furanocoumarin, is a key biosynthetic precursor to psoralen and other linear furanocoumarins. Found in various plant species, notably from the Apiaceae and Rutaceae families such as Ammi majus and Aegle marmelos, it has garnered significant interest for its potential pharmacological activities.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the spectroscopic data of Marmesinin, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to support researchers, scientists, and drug development professionals in its identification, characterization, and further investigation.

Spectroscopic Data Summary

The structural elucidation of **Marmesinin** is critically dependent on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for Marmesinin



Proton	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-3	6.22	d	9.6
H-4	7.63	d	9.6
H-5	7.25	s	
H-8	6.78	s	-
H-2'	4.71	t	8.8
H-3'a	3.25	dd	8.8, 7.2
H-3'b	3.15	dd	8.8, 8.8
2'-(CH ₃) ₂	1.35, 1.23	s	
2'-OH	3.70	br s	_

Note: Data is compiled from typical values for furanocoumarins and may vary slightly based on the solvent and instrument used.

Table 2: 13C NMR Spectroscopic Data for Marmesinin



Carbon	Chemical Shift (δ) in ppm	
C-2	161.2	
C-3	112.8	
C-4	143.5	
C-4a	112.5	
C-5	126.0	
C-6	128.5	
C-7	162.6	
C-8	98.0	
C-8a	156.3	
C-2'	91.3	
C-3'	29.5	
C-1" (of isopropyl)	72.1	
C-2", C-3" (of isopropyl)	25.8, 24.1	

Note: Data is compiled from typical values for furanocoumarins and may vary slightly based on the solvent and instrument used.

Table 3: Infrared (IR) Spectroscopic Data for Marmesinin

Wave Number (vmax) in cm ⁻¹	Functional Group Assignment	
~3450	O-H stretch (hydroxyl group)	
~2970	C-H stretch (aliphatic)	
~1720	C=O stretch (lactone)	
~1620	C=C stretch (aromatic)	
~1580	C=C stretch (aromatic)	
~1130	C-O stretch (ether)	



Note: These are characteristic absorption bands for the functional groups present in **Marmesinin**. Specific values may vary.

Table 4: Mass Spectrometry (MS) Data for Marmesinin

m/z	Relative Intensity (%)	Proposed Fragment
246	40	[M] ⁺ (Molecular Ion)
228	15	[M - H ₂ O] ⁺
213	25	[M - H ₂ O - CH ₃]+
188	100	[M - C ₃ H ₆ O] ⁺
160	20	[M - C ₃ H ₆ O - CO] ⁺
131	30	

Note: Fragmentation patterns can be complex and may vary depending on the ionization technique used.

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above for a natural product like **Marmesinin**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

- A few milligrams of purified Marmesinin are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).



Data Acquisition:

- ¹H NMR: Spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Key parameters include the number of scans, relaxation delay, and acquisition time.
- ¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
- 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

- 1-2 mg of dry, purified Marmesinin is finely ground in an agate mortar.
- Approximately 100-200 mg of dry potassium bromide (KBr) powder is added and thoroughly mixed with the sample.
- The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

Data Acquisition:

- The KBr pellet is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.
- A background spectrum of a pure KBr pellet is recorded first.
- The sample spectrum is then recorded, and the background is automatically subtracted to yield the spectrum of the compound. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.



Mass Spectrometry

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Sample Preparation:

- A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution is then introduced into the mass spectrometer.

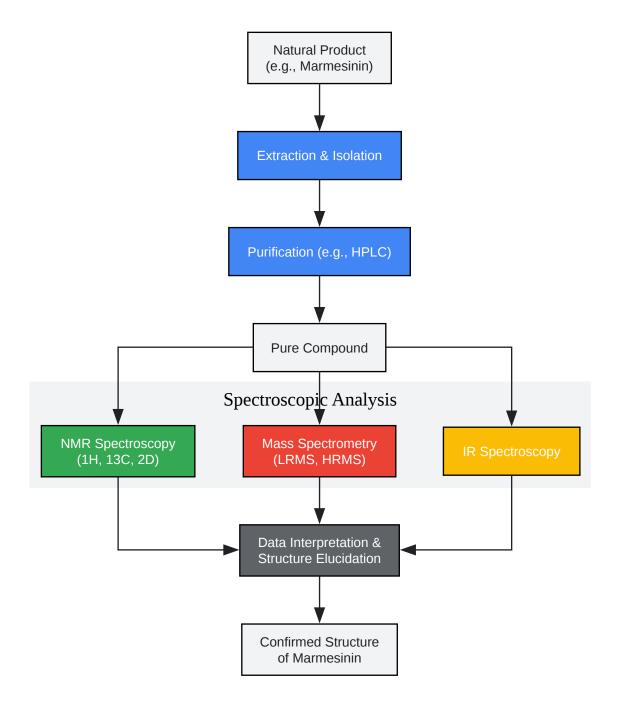
Data Acquisition:

- Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI often leads to more extensive fragmentation.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is recorded, generating a mass spectrum. Highresolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Marmesinin**.





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Caption: Workflow for the spectroscopic analysis of Marmesinin.

Conclusion

The spectroscopic data presented in this guide provide a foundational dataset for the identification and characterization of **Marmesinin**. The combination of NMR, IR, and MS techniques allows for an unambiguous determination of its complex structure. The detailed



experimental protocols and the visualized workflow offer a practical framework for researchers working with this and other natural products. As research into the therapeutic potential of **Marmesinin** continues, this comprehensive spectroscopic profile will serve as an essential reference for quality control, synthetic efforts, and further pharmacological investigations.

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